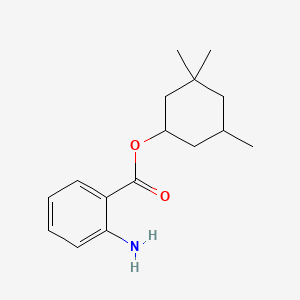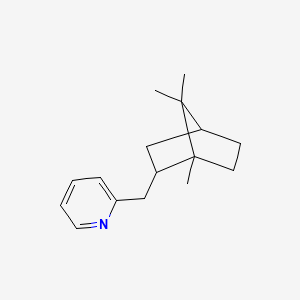
3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile: is an organic compound that features a biphenyl group and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile typically involves the following steps:
-
Suzuki-Miyaura Coupling: : This reaction is used to form the biphenyl core. It involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as toluene or dioxane at elevated temperatures .
-
Knoevenagel Condensation: : The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction. This involves the reaction of a benzaldehyde derivative with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of 3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the nitrile group to an amine .
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the biphenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitric acid
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated biphenyl derivatives
科学研究应用
3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile has several applications in scientific research:
-
Organic Electronics: : The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties .
-
Materials Science: : It is used in the synthesis of advanced materials with specific optical and electronic characteristics .
-
Pharmaceuticals: : The compound serves as a building block for the synthesis of various pharmaceutical agents, including anti-inflammatory and anticancer drugs .
-
Biological Research: : It is used in the study of molecular interactions and as a probe in biochemical assays .
作用机制
The mechanism of action of 3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile depends on its application:
-
Organic Electronics: : The compound functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices .
-
Pharmaceuticals: : It interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved vary depending on the specific drug synthesized from the compound .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 and 4’ positions.
2-Phenylacrylonitrile: A compound with a phenyl group and an acrylonitrile moiety.
Uniqueness
3-(1,1’-Biphenyl)-4-yl-2-phenylacrylonitrile is unique due to the combination of a biphenyl core and an acrylonitrile group. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals.
属性
CAS 编号 |
65260-37-9 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC 名称 |
(E)-2-phenyl-3-(4-phenylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H15N/c22-16-21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)18-7-3-1-4-8-18/h1-15H/b21-15- |
InChI 键 |
OIFIBIHDOBPTDR-QNGOZBTKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















